molecular formula C5H15N2O4P B1671656 GLUFOSINATE AMMONIUM CAS No. 77182-82-2

GLUFOSINATE AMMONIUM

Cat. No.: B1671656
CAS No.: 77182-82-2
M. Wt: 198.16 g/mol
InChI Key: ZBMRKNMTMPPMMK-UHFFFAOYSA-N
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Description

Glufosinate ammonium (GLA) is a broad-spectrum, non-selective herbicide widely used to control weeds in agricultural and non-crop settings. It inhibits glutamine synthetase, a critical enzyme in nitrogen metabolism, leading to ammonia accumulation and plant cell death . GLA is favored as an alternative to glyphosate, particularly in glyphosate-resistant weed management systems . The global market for GLA is projected to grow at a CAGR of 10.4%, driven by increasing resistance to glyphosate and adoption in transgenic crops .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glufosinate (ammonium) involves several steps. One common method includes the addition reaction of diethyl methyl-phosphonite with acraldehyde and acetic anhydride, followed by an improved Strecker reaction with sodium cyanide and an ammonia water solution of ammonium chloride. The product is then hydrolyzed and ammonified to form the ammonium salt .

Industrial Production Methods: Industrial production of glufosinate (ammonium) typically involves the use of high-performance liquid chromatography (HPLC) for purification. The compound is dissolved in an aqueous solution of potassium dihydrogen phosphate and determined by HPLC with a strongly basic anion exchange column and UV detection .

Chemical Reactions Analysis

Types of Reactions: Glufosinate (ammonium) undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.

    Reduction: Can be achieved using reducing agents like sodium borohydride.

    Substitution: Typically involves nucleophilic substitution reactions with reagents like sodium cyanide.

Major Products: The major products formed from these reactions include derivatives of glufosinate (ammonium) that retain its herbicidal properties .

Scientific Research Applications

Agricultural Applications

  • Weed Control : Glufosinate ammonium is effective against a wide range of annual and perennial weeds, including those resistant to glyphosate. It is registered for use in over 100 crops globally, including soybeans, corn, canola, and cotton .
  • Integrated Weed Management : The unique mode of action allows this compound to be integrated into weed management strategies that combine multiple herbicides. This approach helps mitigate the development of herbicide-resistant weed populations .
  • Selective Treatment : The herbicide can selectively control suckers (new branches from roots) without harming the mother plant, which is particularly beneficial for crops like tree nuts and vines .

Absorption Velocity and Efficacy

A study evaluated the absorption velocity of this compound in cotton plants and its effects on weed control. Results indicated that effective coverage is crucial for optimal performance, with significant reductions in glutamine synthetase activity observed after treatment . The study demonstrated that this compound can effectively manage difficult-to-control weeds while minimizing crop damage.

Toxicity Management

Although this compound is generally considered safe when used as directed, there are documented cases of poisoning from accidental ingestion. A case report detailed a patient who ingested a concentrated form of the herbicide and experienced severe neurological symptoms, including hyperammonemia. Treatment involved hemoperfusion to reduce ammonia levels, leading to recovery after intensive care . This highlights the importance of safety protocols when handling agricultural chemicals.

Safety and Environmental Impact

This compound has been assessed for its environmental impact and safety profile. It is rapidly degraded in soil, reducing the risk of groundwater contamination. Long-term studies have shown minimal residual effects on non-target organisms when used according to guidelines . Moreover, its use in genetically modified crops designed to tolerate glufosinate has enhanced its application without compromising crop yield or safety.

Mechanism of Action

Glufosinate (ammonium) exerts its effects by inhibiting the enzyme glutamine synthetase, which is essential for the production of glutamine and the detoxification of ammonia in plants. This inhibition leads to the accumulation of ammonia, disrupting cellular processes and ultimately causing plant death. The herbicidal action is also associated with the generation of reactive oxygen species, which cause lipid peroxidation and cell membrane damage .

Comparison with Similar Compounds

Chemical Properties and Mode of Action

Glufosinate Ammonium vs. Glyphosate

  • Chemical Structure: GLA: C₅H₁₅N₂O₄P (ammonium salt of glufosinate) . Glyphosate: C₃H₈NO₅P (phosphonic acid derivative) .
  • Mode of Action: GLA inhibits glutamine synthetase, disrupting nitrogen assimilation and causing ammonia toxicity . Glyphosate inhibits 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), blocking aromatic amino acid synthesis .

Glufosinate-P Ammonium :

Efficacy and Application

Key Findings from Studies:

  • Dosage and Adjuvants :

    • GLA efficacy improves with adjuvants like ammonium sulfate (AMS). For ryegrass, 7.5 L/ha achieves 80–100% control, regardless of growth stage . AMS enhances control in young ryegrass by 53% compared to solo applications .
    • Glyphosate typically requires lower doses (1–2 L/ha) but faces widespread resistance .
  • Temperature Sensitivity :

    • GLA efficacy declines at higher temperatures (e.g., 25/30°C reduces control by 30% compared to 10/15°C) .
    • Glyphosate is less temperature-dependent but requires rain-free periods post-application .

Resistance Dynamics:

  • Glufosinate-resistant weeds exhibit reduced ammonia accumulation (e.g., resistant goosegrass biotypes show 0.53–0.77-fold lower ammonia than susceptible strains) .
  • Glyphosate resistance is more prevalent, with over 50 species globally reported .

Market and Usage Trends

Parameter This compound Glyphosate Glufosinate-P
Market Value (2026) $695.3 million $12.5 billion (2023) Emerging (EPA-approved 2024)
Key Manufacturers Bayer, Zhejiang YongNong Monsanto (Bayer), Syngenta Pending commercial release
Formulations 95% TC, 50% TK 41% SL, 75.7% SG Similar to GLA

Data Tables

Table 1: Efficacy Comparison Under Varying Conditions

Herbicide Control at 7.5 L/ha (%) Temperature Sensitivity Adjuvant Effect (AMS)
This compound 80–100 High (↓30% at 25/30°C) +53%
Glyphosate 90–100 (at 2 L/ha) Low Minimal

Table 2: Toxicological Profiles

Parameter This compound Glyphosate
Carcinogenicity No Group 2A (IARC)
Genotoxicity Negative Inconclusive
Aquatic Toxicity (LC₅₀) 3.2 mg/L (rainbow trout) 5.8 mg/L (rainbow trout)

Biological Activity

Glufosinate ammonium, a broad-spectrum herbicide, is primarily used for controlling weeds in transgenic crops that are engineered for resistance. Its biological activity is characterized by its inhibition of glutamine synthetase, leading to significant physiological effects on both target plants and non-target organisms.

Inhibition of Glutamine Synthetase
this compound acts as a phosphinic acid analogue of glutamic acid, specifically inhibiting the enzyme glutamine synthetase. This enzyme is crucial for ammonia detoxification and amino acid metabolism in plants. The inhibition results in an accumulation of toxic ammonium ions, which disrupts cellular processes and can lead to cell death through oxidative stress mechanisms, including the production of free radicals and lipid peroxidation .

Pro-oxidative Effects
Due to its nature as a "pro-oxidative herbicide," this compound can induce oxidative stress in plant cells, which may enhance pathogen resistance but also lead to phytotoxicity under certain conditions. This dual role complicates its use in agricultural settings, particularly concerning crop safety and environmental impact .

Biological Effects on Plants

Pathogen Inhibition
Research indicates that this compound can inhibit the development of certain pathogens. For example, it has been shown to reduce appressorium formation in Magnaporthe grisea and Cochliobolus miyabeanus, two significant fungal pathogens affecting rice. In controlled studies, glufosinate reduced appressorium formation by 71% and 83%, respectively, at higher concentrations . Furthermore, pre-inoculation treatment with glufosinate significantly diminished disease progression in rice plants affected by blast and brown leaf spot diseases .

Physiological Alterations
The physiological alterations induced by this compound include changes in photosynthesis efficiency and nutrient uptake. These alterations can lead to reduced growth rates and yield in susceptible plant varieties if not managed properly .

Toxicological Studies

Human Toxicity Cases
While this compound is generally considered safe when used according to guidelines, cases of severe poisoning have been documented. For instance, a case study reported a 61-year-old male who ingested a significant amount of the herbicide, resulting in hyperammonemia and neurological symptoms. Treatment included charcoal hemoperfusion, which effectively lowered serum ammonia levels and improved patient outcomes . Another study highlighted neurological manifestations such as sixth cranial nerve palsy following ingestion, illustrating the compound's potential for severe toxicity under certain conditions .

Case Studies

Study Findings
Martin et al. (1983)Demonstrated that glufosinate-induced ammonium accumulation disrupts electron transport systems in chloroplasts and mitochondria .
Toxicology Report (2013)Documented severe neurological effects following acute glufosinate poisoning; emphasized the complexity of symptoms beyond initial toxicity .
Agricultural Study (2008)Showed significant reduction in pathogen development on transgenic rice treated with this compound .

Q & A

Basic Research Questions

Q. What are the primary environmental degradation pathways of glufosinate ammonium, and how are they experimentally validated?

this compound’s environmental degradation is assessed through hydrolysis, photolysis, and aerobic soil metabolism studies. Hydrolysis experiments at pH 5–9 and photolysis at pH 5/7 demonstrate its stability under these conditions. Aerobic soil metabolism studies report DT50 values of 1.71–4.36 days for L-glufosinate isomers and 8.5–23 days for racemic mixtures, indicating rapid degradation. Methodologically, these studies use isotopically labeled compounds and controlled laboratory systems to track degradation products via HPLC or LC-MS .

Q. How are toxicity endpoints standardized across glufosinate isomers for ecological risk assessments?

Toxicity endpoints are converted to acid equivalents (ae) to enable direct comparisons between racemic this compound, L-glufosinate ammonium, and L-glufosinate acid. For example, aquatic toxicity tests (e.g., LC50 for fish) are conducted under OECD guidelines, with exposure durations aligned to regulatory standards. Data bridging is applied when isomer-specific toxicity data are limited, leveraging similarities in degradation behavior and counterion effects .

Q. What standardized protocols are used to assess this compound’s toxicity to non-target aquatic organisms?

Acute and chronic toxicity tests follow OECD Test Guidelines 203 (fish), 211 (daphnia), and 201 (algae). Studies measure endpoints like LC50 (96-hour) or EC50 (growth inhibition), with controlled pH (7.0 ± 0.2) and temperature (20°C). Test concentrations are verified using HPLC, and results are reported in ae to account for formulation differences .

Advanced Research Questions

Q. How can factorial experimental designs evaluate this compound’s synergistic effects with other herbicides on non-target species?

A 3×5 factorial design (e.g., maize genotypes × herbicides) isolates interactions between glufosinate and compounds like nicosulfuron. For instance, maize weevil (Sitophilus zeamais) emergence is monitored post-herbicide application using randomized complete blocks (4 replicates). Data analysis employs ANOVA with Tukey’s HSD to identify significant interactions (p < 0.05), revealing genotype-specific herbivore attraction shifts .

Q. How can contradictions in soil persistence data between glufosinate isomers be resolved?

Discrepancies in DT50 values (e.g., 1.71–4.36 days for L-isomers vs. 8.5–23 days for racemic mixtures) may arise from soil microbiota variability or experimental conditions. Meta-analyses of aerobic soil metabolism studies under standardized ISO 11266-1 conditions (e.g., 20°C, 60% water-holding capacity) are recommended. Isotope tracer studies can further distinguish isomer-specific degradation pathways .

Q. What in vitro methodologies assess this compound’s developmental toxicity in mammalian embryos?

Rat embryo cultures (e.g., Wistar strain) are exposed to 0.1–10 mM this compound for 48–72 hours. Apoptosis induction is quantified via TUNEL assays, while morphological abnormalities (e.g., neural tube defects) are scored using Brown-Fabro criteria. Dose-response curves and IC50 values are validated with positive controls (e.g., cyclophosphamide) .

Q. How are analytical methods validated for this compound residue detection in complex matrices?

GC-FPD or LC-MS/MS methods are optimized for vegetables/fruits using QuEChERS extraction. Validation includes spike-recovery tests (70–120% acceptable range), LOQ determination (e.g., 0.01 mg/kg), and cross-checking with matrix-matched standards. Inter-laboratory comparisons ensure reproducibility under ISO 17025 guidelines .

Q. What molecular techniques identify herbicide resistance mechanisms in glufosinate-tolerant weeds?

RNA-seq or qPCR analyzes overexpression of glutamine synthetase (GS) or detoxification genes (e.g., CYP450s). Comparative studies between resistant (e.g., Amaranthus palmeri) and susceptible biotypes use LC50 dose-response assays. CRISPR-Cas9 knockout models confirm gene function in resistance .

Q. How do ecological models predict long-term this compound impacts on soil microbial communities?

Pesticide Root Zone Model (PRZM) simulations integrate DT50 values, Koc (soil adsorption coefficients), and microbial diversity data (16S rRNA sequencing). Scenario analyses compare low- vs. high-rainfall regions, with sensitivity testing for parameters like microbial biomass decay rates .

Q. What genomic approaches elucidate this compound’s sublethal effects on pollinators?

Metatranscriptomics of honeybee (Apis mellifera) gut microbiota post-exposure identifies dysbiosis markers (e.g., Lactobacillus spp. depletion). Behavioral assays (proboscis extension reflex) correlate with gene expression changes in olfactory receptors (e.g., Or170) .

Properties

Key on ui mechanism of action

...Glufosinate ammonium is a structural analogue of glutamate & acts in plants by inhibition of glutamine synthetase leading to a complete breakdown of ammonia metab. Owing to the structural analogy of glufosinate ammonium to glutamate, its effect on various glutamate-utilizing systems needed to be investigated in mammals. Although in laboratory animals glufosinate ammonium causes an inhibition of glutamine synthetase activity in different tissues, this inhibition led to slight increases of glutamate and ammonia levels at high sublethal and lethal doses only. After oral admin for 28 days, glufosinate ammonium had no effect on glutathione & carbohydrate metab & no effect on biosynthesis of non-essential amino acids in rats & dogs. Glufosinate ammonium does not interfere with various neurotransmitter receptors in vitro & does not influence the catecholamine neurotransmitter tissue concn after iv application. The results of these studies show that ... in mammals the inhibition of glutamine synthetase activity in various tissues does not lead to a breakdown of ammonia metab. The mammalian metab ... compensates for this inhibition of glutamine synthetase activity by various other metabolic pathways ...

CAS No.

77182-82-2

Molecular Formula

C5H15N2O4P

Molecular Weight

198.16 g/mol

IUPAC Name

azanium;(3-amino-3-carboxypropyl)-methylphosphinate

InChI

InChI=1S/C5H12NO4P.H3N/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H3

InChI Key

ZBMRKNMTMPPMMK-UHFFFAOYSA-N

SMILES

CP(=O)(CCC(C(=O)O)N)O.N

Canonical SMILES

CP(=O)(CCC(C(=O)O)N)[O-].[NH4+]

Appearance

Solid powder

Color/Form

White to light yellow crystalline powder

density

1.4 g/ml at 20 °C

melting_point

215 °C

Key on ui other cas no.

77182-82-2

physical_description

White to light yellow solid;  [HSDB]

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

77182-82-2 (mono-ammonium salt)

shelf_life

Stable /with exposure to/ light.

solubility

Water solubility 1370 g/l (+/- 11%)
In organic solvents at 20 °C, g/100 ml: acetone = 0.016, toluene = 0.014, n-hexane = 0.02, ethanol = 0.065, ethyl acetate = 0.014
In water, 1,370 g/l @ 22 °C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-amino-4-methylphosphinobutyric acid
ammonium glufosinate
ammonium-DL-homoalanine-4-yl(methyl)-phosphinate
Basta
DL-glufosinate
glufosinate
glufosinate ammonium
glufosinate-ammonium
glufosinate-P
phosphinothricin
phosphinothricin hydrochloride
phosphinothricin hydrochloride, (S)-isomer
phosphinothricin, (S)-isomer
phosphinothricin, barium (1:1) salt, (+-)-isomer
phosphinothricin, calcium (2:1) salt, (S)-isomer
phosphinothricin, copper (+2) salt
phosphinothricin, diammonium salt
phosphinothricin, dipotassium salt, (S)-isomer
phosphinothricin, disodium salt
phosphinothricin, disodium salt, (S)-isomer
phosphinothricin, monoammonium salt
phosphinothricin, monoammonium salt, (S)-isomer
phosphinothricin, monopotassium salt, (S)-isomer
phosphinothricin, monosodium salt
phosphinothricin, monosodium salt, (S)-isomer
phosphinothricin, sodium salt, (S)-isome

Origin of Product

United States

Retrosynthesis Analysis

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